![molecular formula C15H10N2O3 B6300301 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one CAS No. 1048915-21-4](/img/structure/B6300301.png)
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one, also known as 3-Dioxolen-5-ylindolin-2-one, is an indole-based heterocyclic compound that has been used in various scientific research applications. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one is not completely understood. However, it is believed that the compound binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition of activity prevents the production of prostaglandins, which reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one are not well understood. However, it has been found to be a potent inhibitor of the enzyme COX-2, which suggests that it may have anti-inflammatory and analgesic effects. In addition, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which suggests that it may have anti-allergic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one in laboratory experiments include its high potency as an inhibitor of COX-2 and 5-lipoxygenase, its availability, and its low cost. The main limitation of using this compound in laboratory experiments is its lack of selectivity. It has been found to inhibit not only COX-2 and 5-lipoxygenase, but also other enzymes, which may lead to unintended side effects.
Orientations Futures
For the use of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and pharmacology. In addition, further research into its selectivity and potential side effects is needed. Finally, further research into its potential as an inhibitor of other enzymes and its potential applications in other fields is also needed.
Méthodes De Synthèse
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one can be synthesized by a method known as the Beckmann rearrangement. This method involves the conversion of a cyclic ketone to an amide using an acid catalyst. The reaction proceeds by first forming an oxime intermediate which then undergoes an intramolecular rearrangement to form the desired product. This synthesis method has been used to synthesize a variety of indole-based heterocyclic compounds, including 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one.
Applications De Recherche Scientifique
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In particular, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation, pain, and fever. Inhibition of COX-2 has been studied as a potential treatment for inflammatory and pain-related conditions. 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one has been found to be a potent inhibitor of COX-2, making it a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJUGMPRJVREQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[3,4-D]1,3-dioxolen-5-ylimino)indolin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.